Cas no 2680705-68-2 (benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

Benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate is a specialized carbamate derivative featuring a hydroxypropyl linker and a 2-methylmorpholine moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural versatility, which allows for potential applications as an intermediate in drug synthesis. The presence of the morpholine ring enhances solubility and bioavailability, while the carbamate group provides stability and reactivity for further functionalization. Its well-defined molecular structure makes it suitable for use in targeted synthesis, particularly in the development of bioactive molecules. The compound is typically handled under controlled conditions to ensure purity and consistency in research applications.
benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate structure
2680705-68-2 structure
Product Name:benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate
CAS No:2680705-68-2
MF:C16H24N2O4
MW:308.372764587402
CID:5633070
PubChem ID:165934582
Update Time:2025-06-28

benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate Chemical and Physical Properties

Names and Identifiers

    • 2680705-68-2
    • benzyl N-[2-hydroxy-3-(2-methylmorpholin-4-yl)propyl]carbamate
    • EN300-28291842
    • benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate
    • Inchi: 1S/C16H24N2O4/c1-13-10-18(7-8-21-13)11-15(19)9-17-16(20)22-12-14-5-3-2-4-6-14/h2-6,13,15,19H,7-12H2,1H3,(H,17,20)
    • InChI Key: RXJATXUUCZXGRA-UHFFFAOYSA-N
    • SMILES: O1CCN(CC(CNC(=O)OCC2C=CC=CC=2)O)CC1C

Computed Properties

  • Exact Mass: 308.17360725g/mol
  • Monoisotopic Mass: 308.17360725g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 7
  • Complexity: 334
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 71Ų

benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate Pricemore >>

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Additional information on benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate

Benzyl N-2-Hydroxy-3-(2-Methylmorpholin-4-yl)Propylcarbamate: A Comprehensive Overview

Benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate, with the CAS number 2680705-68-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, often referred to as benzyl carbamate derivative, has garnered attention due to its unique structural properties and potential applications in drug development. Recent studies have highlighted its role in modulating enzyme activity, particularly in the context of therapeutic interventions for neurological disorders.

The molecular structure of benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate is characterized by a benzyl group attached to a carbamate moiety, which is further linked to a hydroxyl-substituted propyl chain containing a 2-methylmorpholine ring. This arrangement imparts the compound with both hydrophilic and lipophilic properties, making it an intriguing candidate for bioavailability studies. Researchers have explored its ability to cross the blood-brain barrier, which is crucial for its potential use in treating central nervous system-related conditions.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step reactions, including nucleophilic substitutions and coupling reactions. The use of catalytic systems has significantly improved the yield and purity of the product, making it more accessible for preclinical studies. Notably, the incorporation of the 2-methylmorpholine ring has been shown to enhance the compound's stability and solubility, which are critical factors for its pharmacokinetic profile.

In terms of biological activity, benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate has demonstrated potent inhibitory effects on specific enzymes involved in inflammatory pathways. For instance, studies have shown its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling. This suggests its potential as an anti-inflammatory agent with reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

The compound's hydroxyl group plays a pivotal role in its reactivity and selectivity towards biological targets. Researchers have investigated the stereochemical implications of this hydroxyl group, revealing that its configuration significantly influences the compound's binding affinity to protein targets. This has led to ongoing studies aimed at optimizing the stereochemistry of the molecule to enhance its therapeutic efficacy.

Beyond its enzymatic inhibitory properties, benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate has also been explored for its potential in drug delivery systems. Its structural versatility allows for modifications that could improve drug targeting and release mechanisms, making it a valuable tool in nanomedicine applications.

In conclusion, benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yL)propylcarbamate, with CAS number 268070568, represents a promising compound with diverse applications in pharmaceutical research. Its unique structure, combined with recent advances in synthetic methods and biological studies, positions it as a key player in the development of novel therapeutic agents.

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